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Introduction

ONO-8130 is a potent and selective antagonist of the prostanoid E receptor 1 (EP1), a G-
protein coupled receptor involved in various physiological and pathological processes,
including pain signaling. Developed by Ono Pharmaceutical Co., Ltd., ONO-8130 has been
investigated for its therapeutic potential, particularly in the context of visceral pain. This
technical guide provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic data on ONO-8130, intended to support further research and development
efforts.

Pharmacodynamics

The primary mechanism of action of ONO-8130 is the competitive antagonism of the EP1
receptor.[1][2] Prostaglandin E2 (PGEZ2), the natural ligand for the EP1 receptor, is a key
mediator of inflammation and pain. By blocking the binding of PGE2 to the EP1 receptor, ONO-
8130 effectively inhibits downstream signaling pathways implicated in nociception.

Receptor Binding Affinity and Selectivity

ONO-8130 exhibits high affinity and selectivity for the human EP1 receptor. In vitro studies
have demonstrated a Ki value of 1.9 nM for the EP1 receptor.[3] The compound shows over
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1,000-fold selectivity for the EP1 receptor compared to other prostanoid receptor subtypes
(EP2, EP3, and EP4), highlighting its specificity.[3]

Parameter Value Receptor Species Reference

Ki 1.9 nM EP1 Human [3]
>1000-fold vs.

Selectivity other EP EP1 - [3]

receptors

In Vivo Efficacy: Preclinical Model of Bladder Pain

The therapeutic potential of ONO-8130 has been most notably demonstrated in a preclinical

mouse model of cyclophosphamide-induced cystitis, a condition that mimics interstitial cystitis

or bladder pain syndrome.[1]

Key Findings:

o Dose-Dependent Analgesia: Oral pre-administration of ONO-8130 (0.3-30 mg/kg) dose-

dependently prevented both bladder pain-like behavior and referred hyperalgesia in mice

with induced cystitis.[1]

o Reversal of Established Pain: A 30 mg/kg oral dose of ONO-8130 was also effective in

reversing established cystitis-related bladder pain.[1]

o Mechanism of Action: The analgesic effect is attributed to the blockade of prostaglandin E2-

induced phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord,

a key region for processing bladder pain signals.[1][2]
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Animal Model Dosing Route Key Outcome Reference
Cyclophosphami Prevention of
de-induced 0.3-30 mg/kg Oral bladder painand  [1]
cystitis in mice hyperalgesia
Cyclophosphami Reversal of
de-induced 30 mg/kg Oral established [1]
cystitis in mice bladder pain
Blockade of
PGE2-induced
30 mg/kg Oral ERK [1]
phosphorylation

in L6 spinal cord

Pharmacokinetics

Detailed public information regarding the absorption, distribution, metabolism, and excretion
(ADME) of ONO-8130 is limited. However, the compound is described as being orally active
and bioavailable, as evidenced by the efficacy observed following oral administration in
preclinical studies.[3][4] Further investigation into the specific pharmacokinetic parameters of
ONO-8130 is warranted to fully characterize its clinical potential.

Experimental Protocols
Cyclophosphamide-Induced Cystitis Mouse Model

This model is a widely used method to induce bladder inflammation and pain, providing a
platform to evaluate the efficacy of analgesic compounds.

Methodology:
e Animal Model: Female ddY mice are commonly used.[5]

 Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 300 mg/kg)
is administered to induce cystitis.[1] Control animals receive a saline injection.
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e Drug Administration: ONO-8130 is suspended in a vehicle (e.g., 0.5% methylcellulose) and
administered orally at the desired doses (e.g., 0.3, 3, 10, 30 mg/kg) prior to or after the
induction of cystitis, depending on the study design (preventative or treatment).[1][5]

o Behavioral Assessment: Nociceptive behaviors, such as licking of the lower abdomen (a sign
of bladder pain) and referred hyperalgesia (tested by applying von Frey filaments to the
paw), are observed and quantified at specific time points after cyclophosphamide
administration.[1]

o Tissue Analysis: At the end of the experiment, bladder tissue can be collected to assess for
inflammatory markers, such as increased bladder weight and vascular permeability.[1]

Cystitis Induction Treatment Assessment

Cyclophosphamide Injection P Oral Administration of ONO-8130
(300 mg/kg, i.p.) (0.3-30 mg/kg)

Tissue Collection
(Bladder)

Behavioral Testing
(Pain-like behaviors, Hyperalgesia)

@

Click to download full resolution via product page
Workflow for Cyclophosphamide-Induced Cystitis Model.

ERK Phosphorylation Analysis

This assay is used to determine the effect of ONO-8130 on the signaling pathways involved in

pain transmission.

Methodology:

Animal Preparation: Anesthetized mice are used for this procedure.

Drug Administration: ONO-8130 is administered orally.

Stimulation: Prostaglandin E2 is administered intravesically to stimulate the EP1 receptors in
the bladder.[1]

Tissue Collection: The L6 spinal cord is dissected at a specific time point after stimulation.[1]
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» Immunohistochemistry: The spinal cord tissue is sectioned and stained with antibodies
specific for phosphorylated ERK (p-ERK).

e Quantification: The number of p-ERK-positive cells is quantified using microscopy and image
analysis software. A reduction in p-ERK-positive cells in the ONO-8130 treated group
compared to the vehicle group indicates inhibition of the signaling pathway.[1]

Signaling Pathway
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ONO-8130 Inhibition of the EP1 Receptor Signaling Pathway.

Conclusion
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ONO-8130 is a highly selective and potent EP1 receptor antagonist with demonstrated efficacy
in a preclinical model of bladder pain. Its mechanism of action involves the inhibition of a key
pain signaling pathway in the spinal cord. While the available pharmacodynamic data are
promising, a comprehensive understanding of its pharmacokinetic profile is necessary for its
continued development. This technical guide summarizes the current public knowledge of
ONO-8130 and highlights the need for further research to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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